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Compound of Interest

Compound Name:
3-Phenylpropyl 3-

hydroxybenzoate

Cat. No.: B3157858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies for

investigating the molecular interactions of 3-Phenylpropyl 3-hydroxybenzoate. This

document outlines the theoretical framework, experimental protocols, and data interpretation

techniques essential for predicting and analyzing the biological activity of this small molecule.

Introduction to 3-Phenylpropyl 3-hydroxybenzoate
3-Phenylpropyl 3-hydroxybenzoate is a benzoate ester. While specific biological data for this

compound is not extensively documented, its structural motifs—the phenylpropyl group and the

3-hydroxybenzoate moiety—are present in various biologically active molecules.

Hydroxybenzoic acids and their derivatives are known to possess a range of activities,

including antimicrobial, anti-inflammatory, and antioxidant properties. Benzoate derivatives

have been investigated for their potential as anticancer agents and for their role in modulating

various signaling pathways. In-silico modeling provides a powerful and cost-effective approach

to hypothesize and investigate the potential protein targets and mechanisms of action for novel

or understudied compounds like 3-Phenylpropyl 3-hydroxybenzoate.
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A summary of the computed physicochemical properties of 3-Phenylpropyl 3-
hydroxybenzoate and related compounds is presented below. These properties are crucial for

understanding the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and

excretion - ADME) and for parameterizing in-silico models.

Property

3-
Phenylprop
yl 3-
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zoate

3-
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hydroxyben
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Molecular

Formula
C₁₆H₁₆O₃[1] C₁₆H₁₆O₂[2] C₁₃H₁₀O₃[3]

C₁₀H₁₂O₃[4]

[5]
C₁₁H₁₄O₃[6]

Molecular

Weight (

g/mol )

256.30[1] 240.30[2] 214.22[3] 180.20[5] 194.23[6]

IUPAC Name
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oate

3-

phenylpropyl

benzoate[2]

phenyl 3-

hydroxybenz

oate[3]

Propyl 4-

hydroxybenz

oate[4]

butyl 4-

hydroxybenz

oate[6]

CAS Number
24781-13-

3[1]

60045-26-

3[2]

24262-63-

3[3]
94-13-3[4] 94-26-8[6]

In-Silico Modeling Workflow
The in-silico investigation of 3-Phenylpropyl 3-hydroxybenzoate's interactions with potential

biological targets follows a structured workflow. This workflow begins with the preparation of the

small molecule (ligand) and the protein (receptor), proceeds through computational

experiments like molecular docking and molecular dynamics simulations, and concludes with

the analysis of the results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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